(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling through imine formation
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Chitosan functionalized with essential oils: Used in food packaging and preservation.
Uniqueness
2-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound (2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile is a novel pyrido[1,2-a]benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves multi-component reactions that allow for the incorporation of various substituents. The compound can be synthesized through a one-pot reaction involving appropriate aldehydes and malononitrile derivatives, followed by cyclization steps that yield the desired product with high efficiency and purity .
Anticancer Properties
Research indicates that pyrido[1,2-a]benzimidazole derivatives exhibit significant anticancer activity. In one study, a series of these compounds were evaluated against various cancer cell lines, including breast cancer (BT-549), colon cancer (HT-29), and melanoma (SK-MEL-5). Notably, certain derivatives demonstrated IC50 values as low as 40 nM against gastric cancer cell lines . The structural modifications at specific positions of the pyrido[1,2-a]benzimidazole core were crucial for enhancing biological activity.
Compound | Cancer Type | IC50 (nM) |
---|---|---|
14c | Melanoma SK-MEL-5 | 4.24 |
14c | Colon HT-29 | 13.19 |
14c | Breast BT-549 | 19.39 |
11a | Gastric NUGC | 40 |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A related pyrido[1,2-a]benzimidazole derivative was identified as an effective agent against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported for some derivatives were as low as 0.12 µg/mL against resistant strains . This highlights the potential of these compounds in addressing the growing threat of drug-resistant tuberculosis.
The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets. For instance, some studies suggest that these derivatives may act as enzyme inhibitors or receptor modulators, which could disrupt critical pathways in cancer cell proliferation or bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of pyrido[1,2-a]benzimidazole derivatives. Modifications at peripheral substituents significantly influence their biological activity. For example:
- Replacing chlorine with an aniline group enhanced anti-leukemia activity.
- Altering substituents on the pyrazole ring influences cytotoxicity against different cancer cell lines .
Case Studies
Several case studies have been documented showcasing the effectiveness of pyrido[1,2-a]benzimidazole derivatives:
- Anticancer Screening : A library of compounds was screened against leukemia cell lines, revealing distinct activity patterns based on structural modifications.
- Resistance Studies : Compounds were tested against resistant strains of tuberculosis, demonstrating sustained activity despite genetic adaptations in the bacteria.
- Toxicity Assessments : Evaluations indicated a favorable selectivity index for several derivatives, suggesting low toxicity to normal cells while maintaining potent activity against target cells .
Properties
Molecular Formula |
C25H20N6O2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H20N6O2/c1-15-18(13-26)23-28-20-11-7-8-12-21(20)30(23)24(32)19(15)14-27-22-16(2)29(3)31(25(22)33)17-9-5-4-6-10-17/h4-12,14,28H,1-3H3 |
InChI Key |
DXCCWGIHSLGKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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